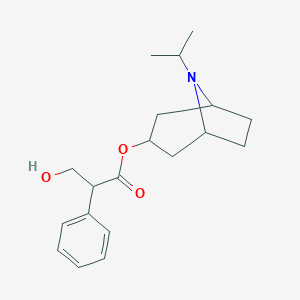

N-Isopropylnoratropine

Overview

Description

N-Isopropylnoratropine is used in the synthesis of ipratropium, a bronchodilator compound with nonselective muscarinic antagonist activity . It has been used to examine the stability of ipratropium .

Molecular Structure Analysis

The molecular formula of N-Isopropylnoratropine is C19H27NO3 . The InChI code is InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 . The canonical SMILES is CC©N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 .Physical And Chemical Properties Analysis

N-Isopropylnoratropine has a molecular weight of 317.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 317.19909372 g/mol . The topological polar surface area is 49.8 Ų .Scientific Research Applications

Synthesis of Ipratropium

N-Isopropylnoratropine is an intermediate in the synthesis of ipratropium , which is a bronchodilator compound with nonselective muscarinic antagonist activity . Ipratropium is widely used in the treatment of respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma.

Stability Analysis of Ipratropium

This compound plays a crucial role in the examination of the stability of ipratropium formulations. Stability testing is essential for ensuring the safety and efficacy of the drug throughout its shelf life .

Allergy and Immunology Studies

In the field of allergy and immunology, researchers utilize N-Isopropylnoratropine to explore the biochemical pathways involved in allergic reactions and the potential therapeutic effects of muscarinic antagonists .

Development of Analytical Methods

The compound is used in the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify related substances in pharmaceutical preparations .

Safety and Hazards

N-Isopropylnoratropine is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or swallowing, appropriate first aid measures should be taken, including removing to fresh air, flushing with copious amounts of water, removing contaminated clothing and shoes, and seeking medical attention .

Mechanism of Action

Target of Action

N-Isopropylnoratropine, also known as N-Isopropyl Noratropine, is a noratropine derivative and an intermediate in the production of ipratropium . The primary target of N-Isopropylnoratropine is the muscarinic acetylcholine receptors . These receptors form G protein-receptor complexes in the cell membranes of certain neurons and other cells .

Mode of Action

N-Isopropylnoratropine interacts with its targets, the muscarinic acetylcholine receptors, by blocking them . This blockage promotes the degradation of cyclic guanosine monophosphate (cGMP), a secondary messenger in cells .

Biochemical Pathways

The blocking of muscarinic acetylcholine receptors by N-Isopropylnoratropine affects the anticholinergic pathway . This pathway is involved in the transmission of parasympathetic impulses in various parts of the body. The blockage of these receptors reduces the influence of cholinergic on the bronchial musculature .

Pharmacokinetics

As an intermediate in the production of ipratropium, it may share similar pharmacokinetic properties with ipratropium .

Result of Action

The result of N-Isopropylnoratropine’s action is the broncholytic effect, which is the relaxation of the bronchial muscles . This is achieved by reducing the influence of cholinergic on the bronchial musculature .

properties

IUPAC Name |

(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)20-15-8-9-16(20)11-17(10-15)23-19(22)18(12-21)14-6-4-3-5-7-14/h3-7,13,15-18,21H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORSMCHHJRVORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944878 | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22235-81-0 | |

| Record name | endo-(1)-8-Aza-8-isopropylbicyclo(3.2.1)oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022235810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-(±)-8-aza-8-isopropylbicyclo[3.2.1]oct-3-yl (hydroxymethyl)phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

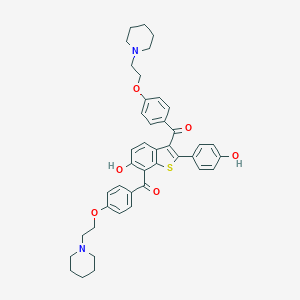

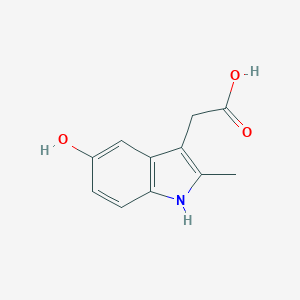

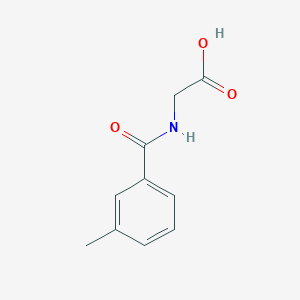

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are commonly employed to quantify N-Isopropyl Noratropine or its derivatives like ipratropium bromide in pharmaceutical formulations?

A1: The research paper focuses on a reversed-phase liquid chromatography (RP-HPLC) method for quantifying ipratropium bromide in aerosol samples []. This technique is highly suitable for analyzing this compound due to its ability to separate and quantify components within a mixture, even at low concentrations. The method utilizes an isocratic elution system with a mobile phase consisting of acetonitrile, sodium dihydrogen phosphate, and diethylamine, achieving efficient separation and accurate quantification of ipratropium bromide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol](/img/structure/B28839.png)

![Methyl 4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B28846.png)